Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride to form benzylpiperazine.
Introduction of the Butoxyphenyl Group: The benzylpiperazine is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the butoxyphenyl group.
Esterification: The final step involves the esterification of the intermediate product with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The butoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)benzoate
- Methyl 4-(4-phenylpiperazin-1-yl)benzoate
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of both the benzylpiperazine and butoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C30H35N3O4 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-butoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H35N3O4/c1-3-4-20-37-26-13-10-24(11-14-26)29(34)31-27-21-25(30(35)36-2)12-15-28(27)33-18-16-32(17-19-33)22-23-8-6-5-7-9-23/h5-15,21H,3-4,16-20,22H2,1-2H3,(H,31,34) |
InChI Key |
SQWWSQLZQHHWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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